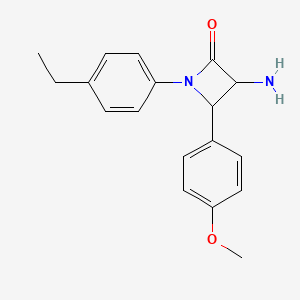
3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions with the use of a suitable catalyst.
Introduction of Substituents: The ethylphenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and high temperatures to achieve the desired substitution.
Amination: The amino group is introduced through a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
Scientific Research Applications
3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-methylphenyl)-4-(4-methoxyphenyl)azetidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-1-(4-ethylphenyl)-4-(4-hydroxyphenyl)azetidin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethylphenyl and methoxyphenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-4-8-14(9-5-12)20-17(16(19)18(20)21)13-6-10-15(22-2)11-7-13/h4-11,16-17H,3,19H2,1-2H3 |
InChI Key |
CFNVMOXSQPVBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


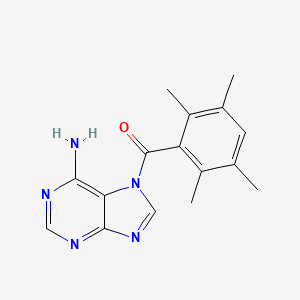
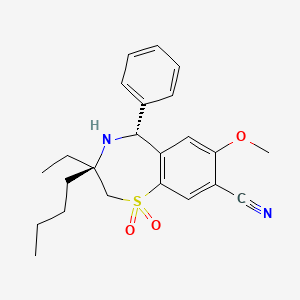
![(3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide](/img/structure/B11832263.png)
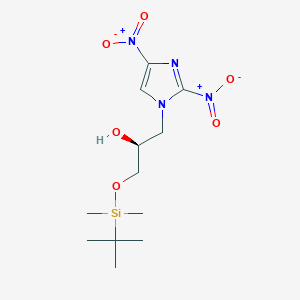
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate](/img/structure/B11832271.png)

![Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11832279.png)
![5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11832302.png)
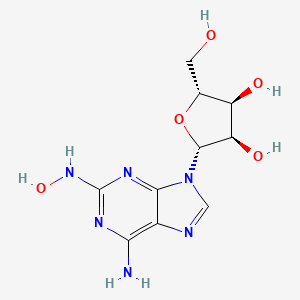
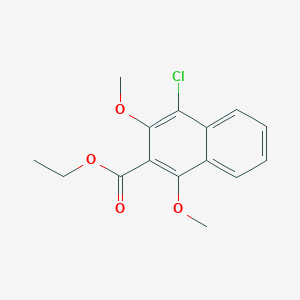

![Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832334.png)
![8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B11832339.png)

